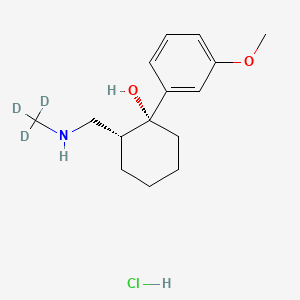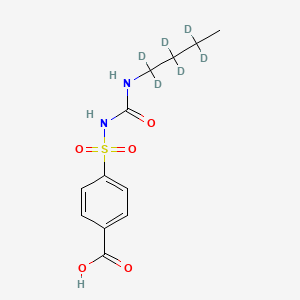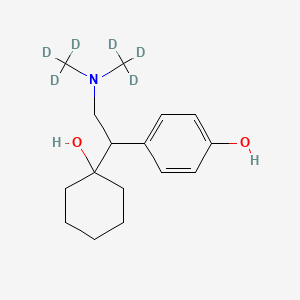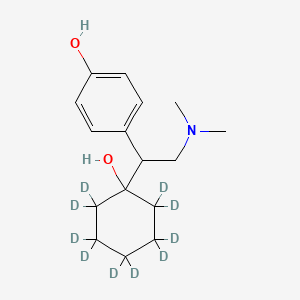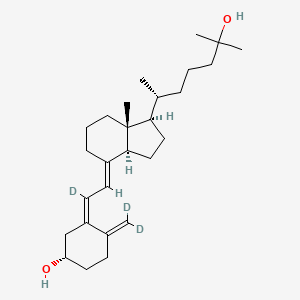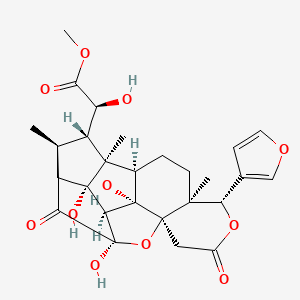
1-O-Deacetyl-2alpha-hydroxykhayanolide E
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-O-Deacetyl-2alpha-hydroxykhayanolide E is a natural product that can be isolated from Swietenia mahagoni . It is widely distributed in the leaves and branches of Swietenia mahagoni .
Molecular Structure Analysis
The molecular formula of 1-O-Deacetyl-2alpha-hydroxykhayanolide E is C27H32O11 . Its molecular weight is 532.54 .Physical And Chemical Properties Analysis
1-O-Deacetyl-2alpha-hydroxykhayanolide E is a powder . It has a molecular weight of 532.5 g/mol and a molecular formula of C27H32O11 .Aplicaciones Científicas De Investigación
HDAC Inhibitors in Cancer Therapy
HDAC inhibitors are emerging as promising agents in cancer therapy due to their ability to induce cancer cell death, inhibit cell mobility, and have antiangiogenic activity. These compounds, including hydroxamates, cyclic peptides, benzamides, and fatty acids, target different HDACs and are in various stages of clinical trials (P. Marks, 2010). They are most effective when used in combination with other anticancer agents.
Epigenetic Modulation and Cancer
HDAC inhibitors also play a crucial role in modulating the epigenetic landscape of cancer cells, influencing gene expression through changes in histone acetylation. This modulation can lead to the reactivation of tumor suppressor genes and the suppression of oncogenes, highlighting the potential of HDAC inhibitors in cancer therapy (S. Spiegel, S. Milstien, S. Grant, 2012).
Targeting HDAC for Neurodegenerative Diseases
Beyond cancer therapy, HDAC inhibitors are being explored for their potential in treating neurodegenerative diseases. By modulating gene expression through epigenetic mechanisms, these inhibitors could offer new avenues for neuroprotection and the treatment of disorders such as Alzheimer's and Parkinson's diseases (S. Shen, A. Kozikowski, 2019).
HDAC Inhibitors as Multifunctional Agents
Research suggests that HDAC inhibitors possess multifunctional therapeutic potential, extending beyond their anticancer capabilities to include effects on cellular processes such as inflammation, immune response, and neurological function. This broad applicability underscores the importance of continued research into HDAC inhibitors for various medical applications (Tao Liu, S. Kuljaca, A. Tee, G. Marshall, 2006).
Safety and Hazards
Mecanismo De Acción
Target of Action
It is known that this compound is a type of limonoid, a class of highly oxygenated modified triterpenoids . Limonoids are known for their diverse range of biological activities and are of great interest in science given that they exhibit a broad range of medicinal properties that promote health and prevent disease .
Mode of Action
Limonoids, the class of compounds to which it belongs, are known to interact with various biological targets, leading to a wide range of effects .
Biochemical Pathways
Limonoids, in general, are known to influence a variety of biological activities, including anticancer, antimalarial, hepatoprotection, anti-inflammatory, neuroprotection, antimicrobial, antifungal, and antifeedant activities .
Pharmacokinetics
It is suggested that it may have better solubility at lower concentrations .
Result of Action
Limonoids, the class of compounds to which it belongs, are known to exhibit a broad range of medicinal properties that promote health and prevent disease .
Action Environment
It is known that this compound is widely distributed in the leaves and branches of swietenia mahagoni , suggesting that it may be influenced by the plant’s growth environment.
Propiedades
IUPAC Name |
methyl (2S)-2-[(1S,2S,3S,4R,7S,8S,12R,14R,16R,17R,18S)-8-(furan-3-yl)-1,3,14-trihydroxy-7,16,18-trimethyl-10,15-dioxo-9,13-dioxahexacyclo[14.2.1.02,14.03,12.04,18.07,12]nonadecan-17-yl]-2-hydroxyacetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H32O11/c1-21-11-24(32)19-26(33)13(23(24,3)16(21)15(29)18(30)35-4)5-7-22(2)17(12-6-8-36-10-12)37-14(28)9-25(22,26)38-27(19,34)20(21)31/h6,8,10,13,15-17,19,29,32-34H,5,7,9,11H2,1-4H3/t13-,15+,16+,17+,19+,21-,22+,23-,24+,25-,26+,27-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDUBHZUNBSRUQC-UVQHVSCZSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C4(C(C5(CC4(C6C3(C1(CC(=O)OC2C7=COC=C7)OC6(C5=O)O)O)O)C)C(C(=O)OC)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]12CC[C@@H]3[C@@]4([C@H]([C@]5(C[C@@]4([C@H]6[C@@]3([C@]1(CC(=O)O[C@H]2C7=COC=C7)O[C@]6(C5=O)O)O)O)C)[C@@H](C(=O)OC)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H32O11 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
532.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




